
5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9FO3 It is a furan derivative, characterized by the presence of a furan ring substituted with a fluorophenoxy methyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde typically involves the reaction of 2-fluorophenol with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: 5-((2-Fluorophenoxy)methyl)furan-2-carboxylic acid.
Reduction: 5-((2-Fluorophenoxy)methyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The fluorophenoxy group can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Phenoxymethyl-furan-2-carbaldehyde: Similar structure but lacks the fluorine atom.
5-(4-Methoxyphenyl)-furan-2-carbaldehyde: Contains a methoxy group instead of a fluorophenoxy group.
5-(2-Fluorophenyl)-furan-2-carbaldehyde: Similar but lacks the methylene bridge between the furan and phenyl rings.
Uniqueness
5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde is unique due to the presence of both the fluorophenoxy and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C12H9FO3 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
5-[(2-fluorophenoxy)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H9FO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2 |
InChI Key |
ANNFAQCMPDDFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


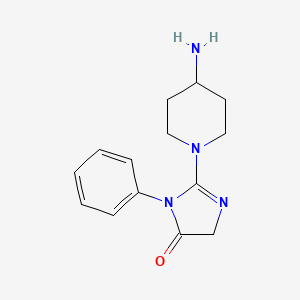


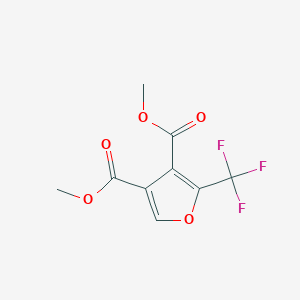
![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)
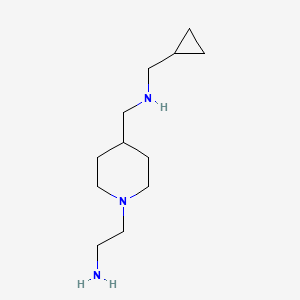

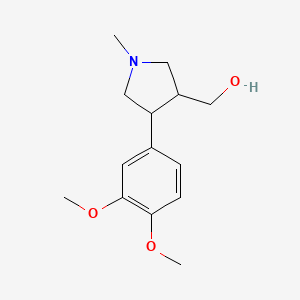

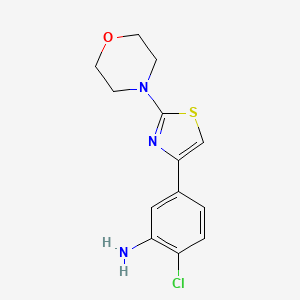
![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)
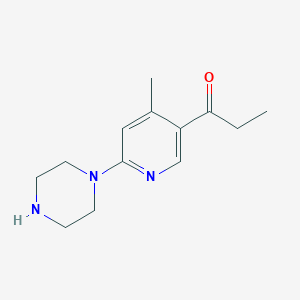
![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)
